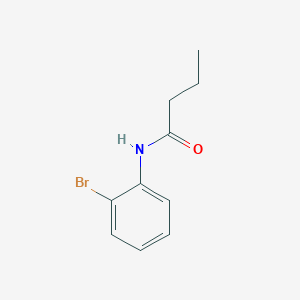

N-(2-bromophenyl)butanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-bromophenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-2-5-10(13)12-9-7-4-3-6-8(9)11/h3-4,6-7H,2,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTDZSQKBXRTNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352682 | |

| Record name | N-(2-bromophenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443122-64-3 | |

| Record name | N-(2-bromophenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2 Bromophenyl Butanamide

Direct Amidation Strategies for N-(2-bromophenyl)butanamide Synthesis

Direct amidation represents a fundamental approach to forming the amide bond in this compound. This typically involves the reaction of an amine with a carboxylic acid or its derivative.

Base-Catalyzed Approaches

A general and efficient method for synthesizing aryl amides involves a base-catalyzed reaction between aryl azides and aldehydes. nih.govrsc.orgbsb-muenchen.de This approach circumvents the need for nucleophilic anilines or organometallic catalysts. The reaction proceeds through the formation of a triazoline intermediate from the cycloaddition of an enolate and an aryl azide. nih.gov This intermediate then undergoes rearrangement, either through thermal decomposition at temperatures ranging from 20 to 140°C or via an aqueous acid work-up at room temperature, to yield the desired aryl amide with the extrusion of nitrogen gas. nih.govbsb-muenchen.deresearchgate.net This strategy is particularly effective for producing highly electron-deficient aryl amides. nih.govbsb-muenchen.deresearchgate.net

| Reactants | Catalyst/Conditions | Product | Key Features |

| Aryl Azide, Aldehyde | Base (e.g., DMAP, imidazole), 20-140°C or acid work-up | N-Aryl Amide | No need for nucleophilic anilines; efficient for electron-deficient systems. nih.govbsb-muenchen.deresearchgate.net |

Table 1: Base-Catalyzed Synthesis of N-Aryl Amides.

Acylation Reactions Involving 2-Bromoanilines and Butanoic Acid Derivatives

A traditional and widely used method for synthesizing this compound is the acylation of 2-bromoaniline (B46623) with a butanoic acid derivative, such as butanoyl chloride or butanoic anhydride (B1165640). savemyexams.com This reaction is a form of nucleophilic acyl substitution.

In this process, the lone pair of electrons on the nitrogen atom of 2-bromoaniline attacks the electrophilic carbonyl carbon of the acylating agent. savemyexams.com In the case of butanoyl chloride, this leads to the formation of a tetrahedral intermediate which then collapses, eliminating a chloride ion to form the amide and hydrogen chloride. savemyexams.com Similarly, when butanoic anhydride is used, a butanoate ion is the leaving group. The reaction with acyl chlorides is generally faster than with anhydrides.

| Amine | Acylating Agent | Product | Byproduct |

| 2-Bromoaniline | Butanoyl Chloride | This compound | HCl |

| 2-Bromoaniline | Butanoic Anhydride | This compound | Butanoic Acid |

Table 2: Acylation of 2-Bromoaniline.

Catalytic Synthesis Routes for this compound and its Core Structure

Catalytic methods offer more advanced and often more efficient pathways for the synthesis of this compound, primarily through the formation of the crucial carbon-nitrogen bond.

Transition-Metal-Catalyzed Carbon-Nitrogen Bond Formations

Transition-metal catalysis is a powerful tool in organic synthesis, enabling the formation of C-N bonds with high efficiency and selectivity. ndsu.edursc.org These reactions often proceed via a catalytic cycle that can involve oxidative addition, transmetalation, and reductive elimination. rsc.org For the synthesis of N-aryl amides, catalysts based on metals like rhodium, iridium, ruthenium, and cobalt have been developed. acs.org

One approach involves the direct C-H amination, which is considered a step- and atom-economical alternative to traditional cross-coupling reactions. acs.org Organic azides can serve as both an environmentally benign amino source and an internal oxidant, with molecular nitrogen as the only byproduct. acs.org The general mechanism often involves:

Chelation-assisted C-H bond cleavage to form a metallacycle.

C-N bond formation via a metal-nitrenoid intermediate.

Product release and catalyst regeneration. acs.org

Another strategy is the cleavage of C-N bonds in N-aryl amides using transition metals like nickel to facilitate cross-coupling reactions. rsc.orgillinois.edu

| Catalyst Type | Reaction | Key Features |

| Rhodium, Iridium | Direct C-H amination with organic azides | Atom-economical, uses environmentally benign reagents. acs.org |

| Ruthenium | Cross-coupling via C-N bond activation | Can be assisted by a directing group. rsc.org |

| Nickel | C(aryl)-N bond cleavage | Does not require a directing group. rsc.org |

Table 3: Overview of Transition-Metal-Catalyzed C-N Bond Formations.

Copper-Catalyzed Methodologies

Copper-catalyzed reactions have gained significant popularity due to the metal's abundance and the excellent functional group tolerance of these reactions. nih.gov Copper catalysis is particularly relevant for the synthesis of N-aryl amides through C-N coupling reactions. researchgate.netacs.orgresearchgate.net

A notable example is the copper-catalyzed, ligand-free intramolecular C-N coupling of (E)-2-(2-bromophenyl)-3-arylacrylamides to produce (E)-3-arylideneindolin-2-ones. researchgate.net This demonstrates the utility of copper in facilitating intramolecular cyclization to form complex heterocyclic structures. Furthermore, copper(I) oxide (Cu₂O) in combination with ligands like N,N'-bis(thiophen-2-ylmethyl)oxalamide has been shown to be an effective catalyst system for the Goldberg amidation of less reactive (hetero)aryl chlorides with a wide range of primary amides. acs.org

More recently, photoinduced copper catalysis has emerged as a method for the enantioconvergent N-alkylation of amides with racemic alkyl electrophiles. nih.gov This process utilizes a dual catalytic system where one copper complex acts as a photocatalyst to generate an alkyl radical, and a second chiral copper complex catalyzes the enantioselective C-N bond formation. nih.gov

| Copper Catalyst System | Reaction Type | Substrates |

| Copper (ligand-free) | Intramolecular C-N coupling | (E)-2-(2-bromophenyl)-3-arylacrylamides researchgate.net |

| Cu₂O / N,N'-bis(thiophen-2-ylmethyl)oxalamide | Goldberg amidation | (Hetero)aryl chlorides and primary amides acs.org |

| Photoinduced Copper / Multiple Ligands | Enantioconvergent N-alkylation | Amides and racemic alkyl electrophiles nih.gov |

Table 4: Copper-Catalyzed Amidation Reactions.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to amide synthesis is crucial for developing sustainable chemical processes. sioc-journal.cnnumberanalytics.comrsc.org Key goals include minimizing waste, using renewable resources, and reducing the use of hazardous substances. numberanalytics.com

Traditional amide synthesis methods often require stoichiometric amounts of coupling reagents, which generates significant waste. rsc.org Catalytic methods, particularly those that allow for the direct condensation of carboxylic acids and amines with only water as a byproduct, are inherently more atom-economical and environmentally friendly. encyclopedia.pub Boron-based catalysts, for instance, have been developed for the direct amidation of carboxylic acids under mild conditions. encyclopedia.pubucl.ac.ukrsc.org

Other green chemistry strategies applicable to amide synthesis include:

Use of Greener Solvents: Replacing hazardous solvents like DMF, NMP, and chlorinated solvents with more benign alternatives is a key consideration. ucl.ac.uk

Solvent-Free Conditions: Mechanochemical synthesis, which uses mechanical energy to drive reactions, can eliminate the need for solvents altogether. numberanalytics.com

Biocatalysis: Enzymes offer a potential route to sustainable amide formation under mild conditions, although this area is still in early stages of development. rsc.orgucl.ac.ukrsc.org

Renewable Feedstocks: Utilizing biomass-derived materials, such as fatty acids from vegetable oils, as starting materials can reduce reliance on petroleum-based resources. numberanalytics.com

| Green Chemistry Principle | Application in Amide Synthesis | Example |

| Atom Economy | Direct catalytic amidation | Boron-catalyzed reaction of carboxylic acids and amines. encyclopedia.pub |

| Safer Solvents | Replacement of hazardous solvents | Using less harmful solvents in the discovery phase. ucl.ac.uk |

| Energy Efficiency | Alternative energy sources | Mechanochemical synthesis (grinding). numberanalytics.com |

| Renewable Feedstocks | Use of biomass | Conversion of fatty acids from vegetable oils. numberanalytics.com |

Table 5: Green Chemistry Approaches in Amide Synthesis.

Solvent-Free Reactions

Solvent-free synthesis, also known as solid-state or mechanochemical synthesis, offers significant environmental benefits by eliminating the need for volatile and often toxic organic solvents. rasayanjournal.co.in This approach can lead to higher yields, shorter reaction times, and simplified purification processes.

One prominent solvent-free method is ball milling, a mechanochemical technique where reactants are ground together in a container with milling balls. researchgate.net This high-energy milling provides the necessary activation energy for the reaction to proceed. For the synthesis of butanamide derivatives, grinding a carboxylic acid with an amine and a suitable coupling agent can afford the desired amide in high yields. For instance, a patented method demonstrates that grinding 4-phenylbutanoic acid with hydroxylamine (B1172632) hydrochloride and ammonium (B1175870) carbonate produces the target compound in 85% yield after 4 hours, eliminating the need for solvents like dichloromethane.

Microwave-assisted synthesis is another powerful solvent-free technique. rasayanjournal.co.innih.gov Microwave irradiation can rapidly heat the reactants, accelerating the reaction rate significantly compared to conventional heating. The synthesis of various heterocyclic compounds and amides has been successfully achieved under solvent-free microwave conditions, often with the aid of a solid support or catalyst. rasayanjournal.co.inheteroletters.org

Catalyst Optimization for Sustainable Processes

Catalysis is a key principle of green chemistry, aiming to increase reaction efficiency and reduce waste. ijsetpub.com The optimization of catalysts for the synthesis of this compound and related compounds is an active area of research.

Boron-based catalysts have emerged as effective promoters for direct amidation reactions between carboxylic acids and amines. ucl.ac.uk These catalysts are attractive due to their low toxicity and ready availability. Research has demonstrated the use of borate (B1201080) esters and phenylboronic acids in catalyzing amide bond formation, even for complex molecules like peptides, with high yields and minimal side reactions. ucl.ac.ukunimi.it

Transition metal catalysts, particularly those based on palladium and copper, are also widely used in amide synthesis. acs.org Palladium-catalyzed cross-coupling reactions can be employed to form the C-N bond. Optimization of these catalytic systems involves selecting the appropriate ligand, base, and solvent to maximize yield and selectivity. mdpi.com For instance, studies on the synthesis of functionalized furans have shown that the choice of palladium catalyst and reaction conditions can dramatically impact the product yield, with PdCl₂(CH₃CN)₂ emerging as a highly effective catalyst. mdpi.com

Furthermore, the development of reusable catalysts is a major goal for sustainable processes. Heterogeneous catalysts, such as metal catalysts supported on solid materials like silica (B1680970) gel or carbon, can be easily separated from the reaction mixture and reused, reducing both cost and environmental impact. dergipark.org.tr

Analogous Synthetic Strategies for Related Butanamide Derivatives

The synthetic strategies developed for this compound are often applicable to a wide range of related butanamide derivatives. The choice of starting materials and reaction conditions can be adapted to introduce different substituents on the phenyl ring and the butanamide chain.

For example, the synthesis of chiral β-fluoroalkyl β-amino acid derivatives has been achieved through palladium-catalyzed asymmetric hydrogenation. dicp.ac.cn This method allows for the stereoselective synthesis of valuable building blocks for pharmaceuticals. The optimization of this process involved screening various ligands, acids, and reaction parameters to achieve high enantioselectivity. dicp.ac.cn

Transition-metal catalyzed hydroamination and hydroaminoalkylation are atom-economical methods for synthesizing amines and their derivatives. acs.org These reactions involve the direct addition of an N-H bond across a double or triple bond. Various catalysts based on rhodium, iridium, and copper have been developed for these transformations, enabling the synthesis of a diverse array of butanamide precursors. acs.org

The following table provides an overview of different catalysts and their effectiveness in the synthesis of related amide derivatives, highlighting the versatility of these synthetic methodologies.

| Catalyst System | Substrates | Product Type | Yield | Reference |

| Pd/C | Nitro intermediates and hydrogen | Amines | 94% | |

| Nickel(II) complexes | Glycine Schiff bases and CF₃–CH₂–I | Butanamide derivatives | 89-92% | |

| Borate esters | Carboxylic acids and amines | Amides | 93% | ucl.ac.uk |

| Pd(OCOCF₃)₂/(S,S)-Ph-BPE | β-Fluoroalkyl-β-amino acrylic acid derivatives | Chiral β-amino acid derivatives | 74% | dicp.ac.cn |

| [Rh(cod)Cl]₂ | 1,1-diaryl-allyl alcohols and piperidines | 4,4-diarylbutylamines | ~100% | acs.org |

| Lactic acid | 4′-bromoacetophenone and thiourea | 4-(4-bromophenyl)thiazol-2-amine | 96% | tandfonline.com |

Chemical Reactivity and Reaction Mechanisms of N 2 Bromophenyl Butanamide

Investigation of Reaction Pathways for N-(2-bromophenyl)butanamide

The reactivity of this compound is multifaceted, with several sites susceptible to chemical change. The following sections delve into the specific reaction pathways associated with its distinct structural features.

Halogen Reactivity on the Aromatic Ring

The bromine atom on the phenyl ring is a key site for reactivity. While halogens are deactivating for electrophilic aromatic substitution, they are ortho-, para-directing. libretexts.orgnih.gov In this compound, the butanamido group (-NHCO(CH₂)₂CH₃) is also an ortho-, para-directing group. However, due to steric hindrance from the adjacent butanamido group, electrophilic attack is most likely to occur at the positions para and ortho to the bromine atom (positions 4 and 6 respectively), and para to the butanamido group (position 5). The combined directing effects and steric considerations suggest that electrophilic substitution will preferentially occur at the C4 and C6 positions of the aromatic ring.

A primary example of this reactivity is the nitration of the aromatic ring. Under standard nitrating conditions (a mixture of nitric and sulfuric acid), the introduction of a nitro group (-NO₂) is anticipated. ekb.eg The deactivating nature of both the bromo and butanamido substituents means that forcing conditions may be required for the reaction to proceed at a reasonable rate. libretexts.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reagent/Reaction | Predicted Major Product(s) | Rationale |

| HNO₃/H₂SO₄ (Nitration) | N-(2-bromo-4-nitrophenyl)butanamide | The directing effects of the bromo and butanamido groups favor substitution at the C4 and C6 positions. The C4 position is generally favored due to reduced steric hindrance compared to the C6 position, which is flanked by the bromo and butanamido groups. |

| Br₂/FeBr₃ (Bromination) | N-(2,4-dibromophenyl)butanamide | Similar to nitration, the incoming electrophile is directed to the positions ortho and para to the existing substituents. The C4 position is the most likely site for substitution. |

Amide Bond Reactivity and Transformations

The amide bond in this compound is a stable functional group but can undergo transformations under specific conditions. The two primary reactions of the amide bond are hydrolysis and reduction.

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield butanoic acid and 2-bromoaniline (B46623). vulcanchem.comwikipedia.org

Acid-catalyzed hydrolysis: This reaction is typically carried out by refluxing the amide with a strong acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. youtube.comresearchgate.net

Base-catalyzed hydrolysis: This involves heating the amide with a strong base like sodium hydroxide (B78521) (NaOH). wikipedia.org The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The resulting products are the carboxylate salt of butanoic acid and 2-bromoaniline. youtube.com

Reduction: The amide functional group can be reduced to an amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a suitable solvent such as dry ether or tetrahydrofuran (B95107) (THF). wizeprep.comnih.govchemistrysteps.comlibretexts.org This reaction converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), yielding N-(2-bromophenyl)butylamine. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of amides.

Carbon-Bromine Bond Activation in the Aryl Moiety

The carbon-bromine (C-Br) bond in this compound is a versatile handle for the formation of new carbon-carbon and carbon-nitrogen bonds through various transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a base. organic-chemistry.orgdiva-portal.orglibretexts.org This allows for the formation of a new C-C bond, for example, by coupling with phenylboronic acid to yield N-(2-biphenyl)butanamide. A variety of palladium catalysts and ligands can be employed to facilitate this transformation. diva-portal.orglibretexts.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed method for the formation of C-N bonds. wikipedia.orgwikipedia.org this compound can be coupled with a primary or secondary amine in the presence of a palladium catalyst and a strong base to form a new N-aryl bond. libretexts.orgresearchgate.netresearchgate.net For instance, reaction with a secondary amine like morpholine (B109124) would yield N-(2-(morpholin-4-yl)phenyl)butanamide.

Ullmann Condensation: This is a copper-catalyzed reaction that can be used to form C-N, C-O, or C-S bonds. wikipedia.org The reaction of this compound with an alcohol, amine, or thiol in the presence of a copper catalyst can lead to the corresponding ether, amine, or thioether. organic-chemistry.orgresearchgate.net The traditional Ullmann reaction often requires high temperatures, but modern methods with specific ligands can proceed under milder conditions. wikipedia.orgfrontiersin.org

Table 2: Representative Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃) | Biaryl-substituted butanamide |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Ligand (e.g., BINAP) / Base (e.g., NaOtBu) | N,N'-di- or tri-substituted aminophenylbutanamide |

| Ullmann Condensation | Alcohol/Amine | CuI / Ligand (e.g., phenanthroline) / Base (e.g., K₂CO₃) | Aryl ether or Aryl amine substituted butanamide |

Mechanistic Studies of this compound Chemical Transformations

Understanding the mechanisms of these reactions provides insight into the reactivity and allows for the prediction of products and the optimization of reaction conditions.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution on the benzene (B151609) ring of this compound proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. libretexts.orgyoutube.com

Attack of the electrophile: The π electrons of the aromatic ring act as a nucleophile and attack the electrophile (E⁺), forming a C-E bond and breaking the aromaticity of the ring to form the arenium ion. The positive charge in the arenium ion is delocalized across the ortho and para positions relative to the point of attack. nih.gov

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromaticity of the ring and yields the substituted product. libretexts.org

The regioselectivity of the reaction is determined by the stability of the intermediate arenium ion. Both the bromo and the butanamido groups are ortho-, para-directors. The electron-donating resonance effect of the nitrogen lone pair in the amide group and the lone pairs on the bromine atom stabilize the positive charge in the arenium ion when the electrophile attacks at the ortho and para positions. nih.gov

Nucleophilic Acyl Substitution Mechanisms

The reactions at the amide carbonyl group, such as hydrolysis, proceed via a nucleophilic acyl substitution mechanism. This mechanism also involves a two-step process. libretexts.org

Nucleophilic addition: The nucleophile (e.g., H₂O in hydrolysis or a Grignard reagent) attacks the electrophilic carbonyl carbon, breaking the C=O π bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom. google.comevitachem.com

Elimination of the leaving group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the C=O π bond, and a leaving group is expelled. In the case of amide hydrolysis, the leaving group is the amine (or its protonated form).

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acid chloride > acid anhydride (B1165640) > ester > amide. Amides are the least reactive due to the poor leaving group ability of the amide anion. Therefore, acid or base catalysis is often required to facilitate these reactions.

Radical Reactions Involving the Bromophenyl Moiety

The carbon-bromine bond in the bromophenyl moiety of this compound can undergo homolytic cleavage to generate a 2-amidophenyl radical. This reactive intermediate is central to several radical-mediated transformations, particularly intramolecular cyclization reactions.

Free-radical cyclization is a powerful method for constructing new ring systems. In the case of this compound derivatives with an appropriately positioned unsaturated bond (e.g., in a side chain attached to the amide nitrogen), an intramolecular radical addition can occur. The process is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), and a radical mediator, like tributyltin hydride (Bu₃SnH) or the less toxic tris(trimethylsilyl)silane (B43935) (TTMSS).

The general mechanism involves:

Initiation: The initiator (e.g., AIBN) decomposes upon heating to generate radicals.

Propagation: The initiator radical abstracts a hydrogen atom from the mediator (e.g., Bu₃SnH) to form a stannyl (B1234572) radical (Bu₃Sn•). This stannyl radical then abstracts the bromine atom from this compound to create a 2-amidophenyl radical and tributyltin bromide.

Cyclization: The newly formed aryl radical attacks an intramolecular double bond, leading to the formation of a new carbon-carbon bond and a cyclic radical intermediate.

Chain Transfer: The cyclic radical abstracts a hydrogen atom from another molecule of the mediator (Bu₃SnH) to yield the final cyclized product and regenerate the stannyl radical, which continues the chain reaction.

Research on related o-bromophenyl-substituted pyrroles has demonstrated the efficacy of TTMSS/AIBN systems in achieving high yields for such cyclizations, which can often be performed on a gram scale without the need for chromatographic purification. rsc.org While direct studies on this compound are not extensively detailed, the principles established with analogous structures, such as 4-(2-bromophenyl)pyrroles, are applicable. rsc.org These reactions show that iodo-substituted analogs are often more reactive but bromo-substituted compounds can be successfully cyclized using appropriate mediators like TTMSS. rsc.org

Table 1: Key Aspects of Radical Reactions

| Feature | Description | Relevant Findings |

| Key Intermediate | 2-Amidophenyl radical | Formed by homolytic cleavage of the C-Br bond. rsc.org |

| Common Initiators | Azobisisobutyronitrile (AIBN) | Decomposes under heat to start the radical chain reaction. rsc.org |

| Common Mediators | Tributyltin hydride (Bu₃SnH), Tris(trimethylsilyl)silane (TTMSS) | TTMSS is a less toxic alternative to Bu₃SnH. rsc.org |

| Primary Application | Intramolecular Cyclization | Forms new heterocyclic structures by attacking an internal π-bond. |

Catalytic Reactions Involving this compound

The bromine atom renders this compound an excellent substrate for a wide range of metal-catalyzed reactions, which are fundamental in modern synthetic organic chemistry for creating complex molecules.

The aryl bromide functionality is a cornerstone for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. sigmaaldrich.comnih.gov It is a versatile method for synthesizing biaryl compounds or introducing alkyl, alkenyl, or alkynyl groups at the 2-position of the phenyl ring. sigmaaldrich.com Research on the closely related N-(2,5-dibromophenyl)acetamide has shown that Pd-catalyzed Suzuki coupling with various arylboronic acids proceeds in moderate to good yields, tolerating a variety of functional groups. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. acs.orgacs.org The reaction is catalyzed by a palladium complex and requires a base. acs.org This method can be used to introduce vinyl groups onto the phenyl ring of this compound. Intramolecular versions of the Heck reaction are particularly powerful for synthesizing heterocyclic systems, as demonstrated in the nickel-catalyzed synthesis of phenanthridinone analogues from N-(2-bromophenyl) amides. researchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. smolecule.comevitachem.com It is the premier method for synthesizing arylalkynes. Studies on similar substrates, like 2-(2-bromophenyl)imidazoles, have utilized copper-catalyzed Sonogashira conditions to achieve tandem coupling and cyclization reactions. nih.gov

Table 2: Overview of Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron (e.g., Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | Biaryls, Aryl-alkenes |

| Heck | Alkene (e.g., CH₂=CHR) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted Alkenes |

| Sonogashira | Terminal Alkyne (e.g., H−C≡C−R) | Pd catalyst, Cu(I) co-catalyst, Amine base | Arylalkynes |

The functional groups within this compound can be selectively reduced using various reagents and catalysts.

Reduction of the Amide Carbonyl: The amide group can be reduced to an amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, converting the butanamide moiety into a butylamine (B146782) derivative. This reaction transforms the secondary amide into a secondary amine, specifically N-(2-bromophenyl)butan-1-amine.

Catalytic Hydrogenation (Debromination): The carbon-bromine bond can be cleaved via catalytic hydrogenation, a process known as hydrodebromination. This reaction typically uses a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. This method effectively replaces the bromine atom with a hydrogen atom to yield N-phenylbutanamide. It is possible to achieve selective hydrogenation; for instance, using a poisoned catalyst such as Pd/C with diphenylsulfide can reduce other unsaturated functionalities without cleaving the aryl-halide bond.

Oxidation reactions can target either the butanamide chain or the aromatic ring, depending on the reagents and conditions.

The alkyl portion of the butanamide chain is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide can potentially oxidize the butanamide chain. For instance, oxidation at the benzylic-like position (the CH₂ group adjacent to the amide nitrogen) can occur under specific conditions. Palladium-catalyzed C(sp³)–H oxidation has also been reported for related N-aryl amide structures, indicating a pathway for functionalization along the alkyl chain.

Hydrogenation and Reduction Reactions

Derivatization Strategies for this compound

The structure of this compound allows for various derivatization strategies to synthesize new analogs with modified properties.

The butanamide chain offers several sites for chemical modification.

α-Alkylation: The carbon atom alpha to the amide carbonyl can be deprotonated with a strong base (e.g., KOtBu) to form an enolate, which can then react with an alkyl halide in a nucleophilic substitution reaction. This strategy allows for the introduction of various substituents at the C-2 position of the butanamide chain. Research has shown that C-alkylation of N-alkylamides with styrenes can proceed in the presence of a base like potassium t-butoxide.

Functionalization of a Precursor Chain: An alternative strategy involves starting with a functionalized butanamide precursor. For example, a reaction between 2-bromoaniline and 4-chlorobutanoyl chloride would yield N-(2-bromophenyl)-4-chlorobutanamide. The chlorine atom serves as a leaving group that can be displaced by various nucleophiles. A documented example shows the reaction of a similar N-(4-(4-bromophenyl)thiazol-2-yl)-4-chlorobutanamide with piperidine (B6355638) to introduce the piperidine ring onto the end of the butanamide chain. This approach enables the synthesis of a wide array of derivatives by varying the nucleophile.

Table 3: Derivatization of the Butanamide Chain

| Position | Reaction Type | Reagents | Outcome |

| α-Carbon | Enolate Alkylation | 1. Strong Base (e.g., KOtBu) 2. Alkyl Halide (R-X) | Introduction of an alkyl group at the C-2 position. |

| γ/δ-Carbon | Nucleophilic Substitution | Functionalized precursor (e.g., with a terminal halide), Nucleophile (e.g., Piperidine) | Attachment of a new functional group at the end of the chain. |

Functionalization of the Bromophenyl Ring

The presence of a bromine atom on the phenyl ring of this compound makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds, allowing for the introduction of diverse substituents onto the aromatic core. Key methodologies include the Heck, Suzuki, and Sonogashira reactions, typically catalyzed by palladium, as well as copper-catalyzed reactions like the Ullmann condensation.

The reactivity of the C-Br bond is pivotal for creating more complex molecular architectures. For instance, in a reaction closely analogous to what this compound would undergo, N-(2,5-dibromophenyl)acetamide has been shown to readily participate in palladium-catalyzed Suzuki cross-coupling reactions with various arylboronic acids researchgate.net. This demonstrates the viability of the ortho-bromo position as a reactive handle for C-C bond formation.

Furthermore, the C-Br bond can engage in intramolecular cyclizations. A nickel-catalyzed intramolecular Heck reaction has been successfully applied to substrates like N-(2-Bromophenyl)-N-(methoxymethyl)-1-methylcyclohexa-2,5-diene-1-carboxamide, leading to the formation of phenanthridinone analogues nih.gov. This highlights the potential of the 2-bromophenylamide scaffold to serve as a precursor for constructing fused heterocyclic systems. For such transformations to be successful, substitution on the amide nitrogen (e.g., with a methyl or methoxymethyl group) is often a prerequisite nih.gov.

The primary types of cross-coupling reactions applicable to the bromophenyl ring are summarized in the table below.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Bond | Product Type |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C(sp²)–C(sp²) / C(sp²)–C(sp²) | Biaryl or Styrenyl derivative researchgate.net |

| Heck Reaction | Alkene | Pd(0) complex (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | C(sp²)–C(sp²) | Substituted Alkene wikipedia.org |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) complex, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Amine) | C(sp²)–C(sp) | Aryl Alkyne wikipedia.org |

| Ullmann Condensation | Amine, Alcohol, or Thiol | Cu(I) salt (e.g., CuI), Base (e.g., K₂CO₃) | C(sp²)–N / C(sp²)–O / C(sp²)–S | Aryl Amine, Ether, or Thioether rsc.org |

| Intramolecular Heck Reaction | Pendant Alkene | Ni or Pd Catalyst, Base | C(sp²)–C(sp²) | Fused Ring System nih.gov |

N-Substitution Reactions

The secondary amide group in this compound contains a reactive N-H bond that can be readily substituted through alkylation or acylation reactions. The nitrogen atom, after deprotonation by a suitable base, becomes nucleophilic and can attack various electrophiles.

N-Alkylation: The introduction of an alkyl group onto the amide nitrogen can be achieved through several methods. A common approach involves the use of an alkyl halide in the presence of a base. More specialized techniques like the Mitsunobu reaction, which uses an alcohol, triphenylphosphine, and an azodicarboxylate (such as DIAD), can also be employed for N-alkylation under mild conditions tcichemicals.com. General procedures for the N-methylation of secondary amides have been well-established, demonstrating the feasibility of this transformation libretexts.org. The successful synthesis of N-benzyl-N-(2-bromophenyl) derivatives in related systems provides strong evidence for the viability of N-alkylation on this specific scaffold.

N-Acylation: The amide nitrogen can also be acylated to form an N-acylbutanamide, also known as an imide. This transformation can be accomplished by reacting this compound with a carboxylic acid derivative, such as an acyl chloride or an anhydride. For instance, a direct condensation of carboxylic acids with anilides has been developed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), smoothly generating the corresponding imide nih.gov. This method is applicable to a wide range of anilides, including those with halo-substituents nih.gov.

The table below summarizes the key N-substitution reactions.

| Reaction Type | Reagents | Functional Group Formed | Product Class |

| N-Alkylation | Alkyl Halide, Base (e.g., NaH, K₂CO₃) | N-Alkyl | Tertiary Amide libretexts.org |

| Mitsunobu N-Alkylation | Alcohol, PPh₃, DIAD/DEAD | N-Alkyl | Tertiary Amide tcichemicals.com |

| N-Acylation | Acyl Chloride or Anhydride, Base | N-Acyl | Imide nih.gov |

Structural Elucidation and Advanced Characterization of N 2 Bromophenyl Butanamide

Spectroscopic Analysis of N-(2-bromophenyl)butanamide

The structural confirmation and detailed characterization of this compound rely on a combination of modern spectroscopic techniques. These methods provide unambiguous evidence for the connectivity of atoms and the nature of the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of each proton. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS). docbrown.info

The aromatic protons on the 2-bromophenyl ring typically appear as a complex multiplet in the downfield region, generally between 7.0 and 8.5 ppm. pdx.edu The specific chemical shifts and coupling patterns are influenced by the positions of the bromine atom and the butanamide substituent. The proton on the nitrogen of the amide group (N-H) often presents as a broad singlet. rsc.org

The protons of the butanamide side chain exhibit characteristic signals in the upfield region. The methylene (B1212753) group adjacent to the carbonyl (–CH₂–CO–) is expected to resonate as a triplet. The subsequent methylene group (–CH₂–) will appear as a sextet, and the terminal methyl group (–CH₃) will be a triplet. docbrown.info

Table 1: Representative ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.5 | Multiplet |

| Amide N-H | (Varies) | Broad Singlet |

| -CO-CH₂- | ~ 2.4 | Triplet |

| -CH₂-CH₂-CO- | ~ 1.7 | Sextet |

| -CH₃ | ~ 0.9 | Triplet |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the concentration of the sample.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. docbrown.info The carbonyl carbon of the amide group is typically observed in the range of 170-175 ppm. The carbon atom of the benzene (B151609) ring attached to the bromine atom (C-Br) shows a chemical shift that is influenced by the halogen's electronegativity. docbrown.info The other aromatic carbons appear in the typical aromatic region of the spectrum, generally between 110 and 140 ppm. wisc.edu The aliphatic carbons of the butanamide chain are found in the upfield region of the spectrum. wisc.edu

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 170 - 175 |

| Aromatic (C-Br) | 110 - 120 |

| Aromatic (C-N) | 135 - 140 |

| Aromatic (C-H) | 120 - 135 |

| -CO-CH₂- | 35 - 45 |

| -CH₂-CH₂-CO- | 18 - 25 |

| -CH₃ | 10 - 15 |

Note: These are approximate ranges and can be influenced by solvent and other experimental conditions.

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. huji.ac.il

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the adjacent protons in the butanamide chain (e.g., between the -CO-CH₂- and -CH₂-CH₂-CO- protons, and between the -CH₂-CH₂-CO- and -CH₃ protons). It would also show correlations between adjacent protons on the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It allows for the unambiguous assignment of which protons are attached to which carbons. For example, the signal for the -CH₃ protons would correlate with the signal for the -CH₃ carbon. columbia.edu

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Assignment

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. savemyexams.com

The IR spectrum of this compound will exhibit several characteristic absorption bands:

N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide. libretexts.org

C=O Stretch (Amide I band): A strong, sharp absorption peak will be present around 1650-1680 cm⁻¹, which is characteristic of the carbonyl group in a secondary amide. chemistrytalk.org

N-H Bend (Amide II band): Another band, typically found around 1530-1570 cm⁻¹, arises from the N-H bending vibration coupled with C-N stretching.

Aromatic C-H Stretch: Weak to medium absorption bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic ring. libretexts.org

Aliphatic C-H Stretch: Strong absorption bands in the range of 2850-2960 cm⁻¹ are due to the C-H stretching vibrations of the butyl group. libretexts.org

C-Br Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 515 and 690 cm⁻¹. chemistrytalk.orgdocbrown.info

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium-Strong, Sharp |

| C=O Stretch | 1650 - 1680 | Strong, Sharp |

| N-H Bend | 1530 - 1570 | Medium-Strong |

| Aromatic C-H Stretch | > 3000 | Weak-Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| C-Br Stretch | 515 - 690 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure. rsc.org The molecular ion peak ([M]⁺) in the mass spectrum of this compound would correspond to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

The fragmentation pattern provides further structural evidence. tutorchase.com Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangement. miamioh.edu For this compound, key fragments could arise from:

Cleavage of the amide bond, leading to the formation of the 2-bromophenylaminyl radical and a butanoyl cation, or a 2-bromophenyl isocyanate fragment.

Loss of the butyl group, resulting in a fragment corresponding to the 2-bromophenylamino-carbonyl cation.

Fragmentation of the butyl chain.

Loss of the bromine atom.

The analysis of these fragment ions allows for the reconstruction of the molecular structure and provides definitive confirmation of the identity of this compound. tutorchase.com

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is a key technique for investigating the electronic transitions within a molecule. shu.ac.uk The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. msu.edu For organic molecules like this compound, the transitions of primary interest involve n (non-bonding) and π (pi) electrons moving to π* (pi-antibonding) orbitals. tanta.edu.eguomustansiriyah.edu.iq These transitions require an unsaturated group, or chromophore, within the molecule to provide the π electrons. tanta.edu.eguomustansiriyah.edu.iq

The structure of this compound contains two primary chromophores: the bromophenyl ring and the amide carbonyl group. These features are expected to give rise to two main types of electronic transitions:

π → π Transitions*: These transitions are associated with the π-electron system of the aromatic benzene ring. They are typically characterized by high molar absorptivity (ε) values, often in the range of 1,000 to 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk The conjugation within the benzene ring results in absorption bands that are informative for structural analysis. uomustansiriyah.edu.iq

n → π Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (the lone pairs on the oxygen and nitrogen atoms of the amide group) to a π-antibonding orbital of the carbonyl group. shu.ac.uk Compared to π → π transitions, n → π* transitions are generally of lower intensity, with molar absorptivity values typically between 10 and 100 L mol⁻¹ cm⁻¹. shu.ac.uk

The solvent environment can influence the absorption spectrum. Increasing solvent polarity often causes a hypsochromic (blue) shift for n → π* transitions and a bathochromic (red) shift for π → π* transitions. shu.ac.ukuomustansiriyah.edu.iq In a study of related L-valine derivatives containing a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, UV/VIS spectroscopic techniques were used to characterize the compounds, confirming the presence of these characteristic electronic transitions. mdpi.com

| Electronic Transition | Associated Functional Group | Typical Molar Absorptivity (ε) |

| π → π | Phenyl Ring | 1,000 - 10,000 L mol⁻¹ cm⁻¹ shu.ac.uk |

| n → π | Amide Carbonyl Group | 10 - 100 L mol⁻¹ cm⁻¹ shu.ac.uk |

X-ray Crystallography Studies of this compound and Analogs

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. anton-paar.com It provides precise information on unit cell dimensions, molecular conformation, and the nature of intermolecular interactions that dictate the crystal packing. anton-paar.comnih.gov While a specific crystallographic study for this compound is not publicly available, detailed analysis of its analogs, such as N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide , provides significant insight into the structural characteristics that can be expected for this class of compounds. researchgate.net

The initial and most critical step in X-ray crystallography is the growth of high-quality single crystals. anton-paar.comnih.gov This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. For related bromophenyl amide derivatives, crystals have been successfully grown and subjected to analysis. researchgate.netjocpr.com

Once a suitable crystal is obtained, its quality is assessed. A good crystal should be a single, non-twinned specimen with well-defined faces, capable of diffracting X-rays uniformly. anton-paar.com The data collection for the analog N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide was performed on a Bruker APEX DUO CCD area-detector diffractometer at a cryogenic temperature of 100 K to minimize thermal vibrations. researchgate.net The use of molybdenum (Mo) Kα radiation (λ = 0.71073 Å) is standard for such small-molecule crystallography. researchgate.net

X-ray diffraction data allows for the precise determination of the molecule's conformation, including bond lengths, bond angles, and crucial torsion angles that define its shape. In the analog N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide, the piperidine (B6355638) ring was found to adopt a stable chair conformation. researchgate.net

The relative orientation of the different ring systems is described by dihedral angles. The mean plane of the thiazole (B1198619) ring in this analog forms a dihedral angle of 23.97 (10)° with the adjacent bromophenyl ring, indicating a significant twist between these two planar systems. researchgate.net Such conformational details are essential for understanding how the molecule arranges itself in the solid state and how it might interact with other molecules.

The packing of molecules within a crystal is governed by a network of non-covalent intermolecular and intramolecular interactions. mdpi.comrsc.org These forces include hydrogen bonds, dipole-dipole interactions, and London dispersion forces. libretexts.org

For the analog N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide, the combination of intramolecular hydrogen bonds and weak π-π stacking interactions guides the assembly of the molecules in the crystal lattice. researchgate.net Although strong intermolecular hydrogen bonds are absent, the weaker van der Waals forces and π-stacking are sufficient to create an ordered, stable solid-state structure. researchgate.netresearcher.life The study of such assemblies is fundamental to crystal engineering, where understanding these interactions allows for the rational design of materials with specific properties. mdpi.com In other bromophenyl-containing compounds, supramolecular assemblies are often stabilized by a variety of hydrogen bonds and π-π stacking interactions, forming layered or complex network structures. evitachem.com

Theoretical and Computational Chemistry Studies of N 2 Bromophenyl Butanamide

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to understanding the electronic and structural properties of N-(2-bromophenyl)butanamide at the atomic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) Optimizations

Density Functional Theory (DFT) is a widely used computational method for predicting and analyzing the electronic properties of molecules. nih.gov It focuses on the electron density rather than the complex wavefunction, offering a balance between accuracy and computational cost. nih.gov For this compound, DFT calculations are employed to optimize the molecular geometry, determining the most stable arrangement of atoms by finding the minimum energy state on the potential energy surface. fu-berlin.de

A common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311+G(d,p) or cc-pVDZ, to perform geometry optimization. researchgate.netmdpi.com This process yields crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure. The optimized geometry serves as the foundation for subsequent calculations of other molecular properties.

Ab Initio Calculations for High-Level Accuracy

Ab initio calculations are quantum chemistry methods that are based on first principles, without the use of experimental data. aps.org These methods, such as Hartree-Fock (HF) and more advanced techniques like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, aim for high accuracy in describing the electronic structure of molecules. uni-muenchen.de

For this compound, ab initio calculations can provide a more rigorous description of its electronic properties compared to DFT. mdpi.com While computationally more demanding, these methods are valuable for benchmarking the results obtained from DFT and for investigating systems where electron correlation effects are particularly important. fu-berlin.de The choice of basis set is crucial for the accuracy of ab initio calculations, with larger basis sets generally yielding more precise results. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive and less stable. researchgate.net For this compound, FMO analysis can predict its reactivity towards electrophiles and nucleophiles and provide insights into its electronic transition properties. wikipedia.orgossila.com

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution and reactivity of a molecule. uni-muenchen.de It illustrates the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). uni-muenchen.deresearchgate.net

For this compound, the MEP map would show negative potential (typically colored red) around electronegative atoms like oxygen and nitrogen, indicating regions susceptible to electrophilic attack. Conversely, positive potential (usually colored blue) would be observed around hydrogen atoms, particularly the N-H proton, highlighting areas prone to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other chemical species and for understanding its intermolecular interactions. scispace.com

Charge Distribution and Mulliken Population Analysis

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, providing a quantitative measure of the charge distribution. cam.ac.uknumberanalytics.com This analysis is derived from the molecular orbitals and their corresponding basis functions. tau.ac.il

By performing a Mulliken population analysis on this compound, it is possible to determine the net charge on each atom. researchgate.net This data reveals the extent of electron transfer between atoms and helps to identify the most positively and negatively charged sites within the molecule. Understanding the charge distribution is crucial for interpreting the molecule's polarity, dipole moment, and its behavior in chemical reactions. uni-muenchen.de However, it is important to note that Mulliken charges are dependent on the basis set used in the calculation. numberanalytics.com

Molecular Modeling and Simulations for Dynamic Behavior

Molecular Dynamics (MD) Simulations

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the current literature, the principles of MD are widely applied to similar aromatic amides to study their dynamic behavior in various environments. nsf.govnih.govrsc.orgnih.gov MD simulations treat atoms as classical particles and use force fields to calculate the forces between them, allowing for the simulation of molecular motion over time.

For a molecule like this compound, MD simulations could provide valuable information on:

Solvent Effects: How interactions with solvent molecules, such as water, influence the conformational preferences of the butanamide side chain and the orientation of the phenyl ring.

Intramolecular Dynamics: The flexibility of the butanamide chain, including the rotation around its various single bonds, and the vibrational motions of the entire molecule.

Intermolecular Interactions: In a simulated condensed phase, MD can reveal how molecules of this compound might pack together, highlighting potential hydrogen bonding or other non-covalent interactions.

A typical MD simulation setup would involve placing the this compound molecule in a simulation box filled with a chosen solvent, and then running the simulation for a set amount of time (from nanoseconds to microseconds) to observe its behavior at a given temperature and pressure. nih.govrsc.org

Conformational Analysis and Energy Landscapes

The conformational landscape of this compound is of particular interest due to the rotational freedom around the C-N amide bond and the C-C bonds of the butanamide chain. The presence of the ortho-bromo substituent introduces steric hindrance that can significantly influence the preferred three-dimensional structure.

Computational studies on related N-phenylamides and acetanilides have shown that the amide group can exist in either a cis or trans conformation. vulcanchem.comnih.govresearchgate.net For N-phenylacetamides, the trans conformation is generally more stable. acs.org The planarity of the amide group and the phenyl ring is a key factor, with the ortho-substituent in this compound likely causing some degree of torsion to minimize steric strain. nsf.gov

The energy landscape can be explored by systematically rotating the dihedral angles of the molecule and calculating the corresponding energy at each point using methods like DFT. This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which are the energy barriers between them.

Table 1: Hypothetical Conformational Energy Data for this compound

| Conformer | Dihedral Angle (C-N-C=O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Trans (anti-periplanar) | ~180° | 0.00 | 98.9 |

| Cis (syn-periplanar) | ~0° | 3.50 | 1.1 |

| Gauche Rotamer 1 | Varies | 1.20 | - |

| Gauche Rotamer 2 | Varies | 1.50 | - |

Note: This table presents hypothetical data based on trends observed for similar aromatic amides. Specific experimental or computational data for this compound is not available.

Prediction of Spectroscopic Parameters from Computational Models

Computational models are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure and understand the electronic properties of a molecule. acs.orgache-pub.org.rs

Vibrational Frequency Calculations (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. DFT calculations are a standard method for predicting these vibrational frequencies. researchgate.netchemeo.com By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, and its diagonalization yields the vibrational frequencies and their corresponding normal modes.

For this compound, key vibrational modes would include:

N-H stretching and bending vibrations.

C=O (amide I) stretching vibration.

C-N stretching and N-H bending (amide II) vibrations.

Aromatic C-H and C-C stretching vibrations.

C-Br stretching vibration.

The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other limitations of the theoretical model.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected Intensity |

| N-H Stretch | 3350-3450 | Medium-Strong (IR) |

| Aromatic C-H Stretch | 3050-3150 | Medium (IR), Strong (Raman) |

| Aliphatic C-H Stretch | 2850-2980 | Medium-Strong (IR) |

| C=O Stretch (Amide I) | 1660-1690 | Strong (IR) |

| N-H Bend (Amide II) | 1510-1550 | Medium-Strong (IR) |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong (IR & Raman) |

| C-N Stretch | 1200-1300 | Medium (IR) |

| C-Br Stretch | 550-650 | Medium (IR), Strong (Raman) |

Note: This table presents hypothetical data based on typical vibrational frequencies for substituted amides. Specific computational data for this compound is not available.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure. Computational methods, particularly DFT, can predict the NMR chemical shifts of different nuclei (e.g., ¹H, ¹³C). acs.orgresearchgate.net The chemical shift is calculated by determining the magnetic shielding tensor for each nucleus in the molecule.

For this compound, the chemical shifts of the aromatic protons are of particular interest, as they are influenced by the electronic effects of the bromo and butanamide substituents. The ortho-bromo group is expected to have a significant deshielding effect on the neighboring protons. researchgate.net The chemical shifts of the protons and carbons in the butanamide chain provide information about its conformation.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide N-H | 7.5 - 8.5 | - |

| Aromatic C-H (ortho to -NHCO) | 8.0 - 8.4 | 120 - 125 |

| Aromatic C-H (meta to -NHCO) | 7.0 - 7.5 | 125 - 130 |

| Aromatic C-H (para to -NHCO) | 7.2 - 7.6 | 128 - 133 |

| Aromatic C-Br | - | 110 - 115 |

| Aromatic C-N | - | 135 - 140 |

| Butanamide α-CH₂ | 2.2 - 2.6 | 35 - 40 |

| Butanamide β-CH₂ | 1.6 - 1.9 | 18 - 22 |

| Butanamide γ-CH₃ | 0.9 - 1.2 | 13 - 15 |

| Carbonyl C=O | - | 170 - 175 |

Note: This table presents hypothetical data based on typical chemical shifts for substituted anilides and butanamides. Specific computational data for this compound is not available.

N 2 Bromophenyl Butanamide As a Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

N-(2-bromophenyl)butanamide is a key starting material for the assembly of more intricate organic molecules, particularly those containing heterocyclic and polymeric frameworks.

The presence of the 2-bromophenyl group is instrumental for the construction of various nitrogen- and oxygen-containing heterocycles through intramolecular cyclization reactions. These reactions often employ transition-metal catalysts, such as palladium or copper, to facilitate the formation of new carbon-carbon or carbon-heteroatom bonds. jst.go.jpresearchgate.net

One prominent strategy involves palladium-catalyzed intramolecular C-H functionalization, where the amide nitrogen attacks an activated C-H bond on the butanamide chain or a modified acyl group to form cyclic structures like 2-quinolinones. jst.go.jp Similarly, related N-(2-halophenyl) derivatives can undergo palladium-catalyzed annulation with benzynes to yield phenanthridinones, a core structure in various biologically active natural products. researchgate.netthieme-connect.com This process constructs two new C-C bonds in a single transformation. thieme-connect.com

Copper-catalyzed reactions also provide a pathway to fused heterocyclic systems. For instance, coupling reactions between related 2-(2-bromophenyl)-1H-indoles and amides can lead to the formation of complex scaffolds like indolo[1,2-c]quinazolines through a tandem Ullmann-type C-N coupling and subsequent intramolecular cyclization. researchgate.net

Photochemical methods offer an alternative route. The photoreaction of similar N-(2-halophenyl)carboxamides in a basic medium can induce an intramolecular photosubstitution, where the amide's carbonyl oxygen displaces the bromine atom to form benzoxazoles. koreascience.kr Other specialized cyclizations, such as the gold-catalyzed reaction of internal N-propargylamides, have been used to create oxazole (B20620) ketones, including derivatives with a 2-bromophenyl moiety. acs.org

Table 1: Examples of Heterocyclic Systems Synthesized from N-(2-halophenyl)amide Precursors

| Heterocyclic System | Synthetic Method | Catalyst/Reagent | Reference |

|---|---|---|---|

| 2-Quinolinones | Intramolecular C-H Amidation | Palladium(II) | jst.go.jp |

| Phenanthridinones | Annulation with Benzynes | Palladium(OAc)₂ | researchgate.netthieme-connect.com |

| Benzoxazoles | Intramolecular Photosubstitution | UV light / Base | koreascience.kr |

| Indolo[1,2-c]quinazolines | Tandem C-N Coupling/Cyclization | Copper(I) Iodide | researchgate.net |

| 4H-3,1-Benzoxazin-4-ones | Intramolecular Oxidative Cyclization | CoCl₂ / TBHP | researchgate.net |

While direct polymerization of this compound is not widely documented, its structural motifs are relevant to the field of polymer chemistry. N-alkylated aromatic polyamides are recognized as a significant class of abiotic foldamers, which are synthetic oligomers that mimic the folding behavior of biopolymers. researchgate.net

The synthesis of such polymers can be achieved through methods like the ring-opening polymerization of N-alkylated aromatic N-carboxyanhydrides or the polycondensation of diamine and diacyl chloride monomers. researchgate.net In this context, this compound could serve as a precursor to a monomer. For example, further functionalization to introduce a second reactive group (e.g., an amine or carboxylic acid on the phenyl ring) would enable it to participate in polycondensation reactions. The bromine atom could also be used for post-polymerization modification, allowing the introduction of various functionalities along the polymer chain.

Precursor for Heterocyclic Compound Synthesis

Transformation into Other Functionalized Amides

The this compound scaffold allows for chemical modifications at several positions, enabling its conversion into a diverse range of other functionalized amides. These transformations can target the amide bond, the butanoyl chain, or the bromophenyl ring.

The amide bond itself can be cleaved via hydrolysis under acidic or basic conditions to yield 2-bromoaniline (B46623) and butanoic acid. smolecule.com More sophisticated transformations involve activating the amide, for instance with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), which renders the carbonyl carbon highly electrophilic and susceptible to attack by various nucleophiles to form ketones or other derivatives. nih.gov

The butanoyl aliphatic chain is also a site for modification. Protocols exist for the functionalization of related N-aryl butanamides, such as introducing a chlorine atom at the γ-position, which can then serve as a handle for further synthetic manipulations. rsc.org

The bromophenyl ring offers a reactive site for cross-coupling reactions, although these often lead to the heterocyclic compounds discussed previously. The amide nitrogen can also be involved in rearrangements or unconventional bond-forming reactions, as seen in Umpolung Amide Synthesis (UmAS), which provides a method for the direct synthesis of N-aryl amides. nih.govnih.gov

Table 2: Potential Transformations of the this compound Scaffold

| Reaction Site | Transformation | Potential Product | Reagents | Reference |

|---|---|---|---|---|

| Amide Bond | Hydrolysis | 2-Bromoaniline + Butanoic Acid | Acid or Base | smolecule.com |

| Amide Carbonyl | Nucleophilic Acyl Substitution | Ketones | 1. Tf₂O2. Organometallic Reagents | nih.gov |

| Butanoyl Chain | γ-Chlorination | N-(2-bromophenyl)-4-chlorobutanamide | HSiCl₃ / γ-butyrolactone | rsc.org |

Strategies for Chiral Synthesis Utilizing the Butanamide Scaffold

The this compound structure is a valuable platform for asymmetric synthesis, allowing for the creation of chiral molecules through several distinct strategies.

A key feature of N-aryl amides with ortho-substituents, like the bromine atom in this compound, is the potential for atropisomerism. acs.org This phenomenon arises from hindered rotation around the N-C(aryl) single bond, creating a stable axis of chirality. The resulting atropisomers can be separated or synthesized enantioselectively. Atroposelective thermal reactions and photocycloadditions have been explored with axially twisted amides and imides to generate chiral products. acs.org

Another approach involves introducing a chiral center within the butanamide portion of the molecule. This can be achieved by using enantiomerically pure starting materials or through asymmetric catalysis. For example, asymmetric hydrogenation of enamines or imines is a powerful method for producing chiral amines, which can then be acylated to form chiral amides. acs.org Chiral ligands and catalysts, such as those based on rhodium or iridium, are crucial for achieving high enantioselectivity in these transformations. acs.org

Multicomponent reactions, like the Ugi four-component reaction, offer a streamlined route to complex chiral structures. By employing a chiral N-protected amino acid as one of the components, it is possible to construct a chiral, substituted butanamide-like scaffold in a single step, which can then undergo further cyclization to yield enantiomerically pure diketopiperazines. researchgate.net

Table 3: Summary of Chiral Synthesis Strategies

| Strategy | Description | Key Feature | Example Application | Reference |

|---|---|---|---|---|

| Atroposelective Synthesis | Exploiting hindered rotation around the N-C(aryl) bond to create stable, chiral atropisomers. | N-C(aryl) chiral axis | Enantioselective synthesis of axially twisted amides. | acs.org |

| Asymmetric Catalysis | Using chiral catalysts (e.g., for hydrogenation) to introduce a stereocenter on the butanamide chain. | Chiral metal complexes, organocatalysts | Asymmetric hydrogenation of an enamine precursor to form a chiral amine, followed by acylation. | acs.org |

Future Research Directions and Methodological Advancements

Development of Novel and Efficient Synthetic Routes

The synthesis of N-aryl amides, including N-(2-bromophenyl)butanamide, is a cornerstone of organic chemistry, with wide-ranging applications in pharmaceuticals, materials science, and agrochemicals. rsc.orgrsc.orgrsc.org While traditional methods often involve the coupling of anilines with activated carboxylic acids, contemporary research is focused on developing more efficient, atom-economical, and environmentally benign synthetic strategies. rsc.orgrsc.org

Several promising new approaches for the synthesis of N-aryl amides have emerged. One such method involves the copper-catalyzed ipso-amidation of arylboronic acids with nitriles. organic-chemistry.org This technique is advantageous due to its use of an economical and air-tolerant copper catalyst, avoiding the need for expensive ligands and inert atmospheres. organic-chemistry.org The reaction proceeds under ambient conditions and demonstrates broad substrate scope and functional group tolerance. organic-chemistry.org Another innovative route utilizes iron dust as a reductant for the synthesis of N-aryl amides from nitroarenes and acyl halides in water, offering a selective and mild process that can be easily scaled up. rsc.org

Furthermore, the "umpolung" amide synthesis presents a unique strategy for the direct synthesis of N-aryl amides from α-fluoronitroalkanes and N-aryl hydroxylamines, which is particularly useful for preparing α-chiral N-aryl amides with high enantiomeric purity. nih.gov Researchers have also developed a base-catalyzed cycloaddition/rearrangement strategy for the synthesis of aryl amides from aryl azides and aldehydes, which is efficient for a wide range of aryl amides, including those that are highly electron-deficient. rsc.org Other notable advancements include the use of NaHMDS to promote the aminolysis of esters or lactones for N-aryl amide preparation under mild conditions and a calcium-catalyzed method for the synthesis of N-arylamidines from nitriles and amines. researchgate.netrsc.org

These novel synthetic methods offer significant improvements over classical approaches by providing higher yields, milder reaction conditions, and greater functional group tolerance. rsc.orgorganic-chemistry.orgresearchgate.net Future research will likely focus on further refining these methods, expanding their substrate scope, and applying them to the synthesis of increasingly complex butanamide derivatives.

Advanced Spectroscopic Characterization Techniques for Isomeric Differentiation

The precise identification and differentiation of isomers are critical in chemical synthesis and analysis. For butanamide derivatives, which can exist as various structural isomers (e.g., regioisomers with substituents at different positions on the phenyl ring), advanced spectroscopic techniques are indispensable.

Molecular Rotational Resonance (MRR) spectroscopy is emerging as a powerful tool for the unambiguous identification of isomeric compounds in mixtures without the need for chromatographic separation. nih.gov Its high sensitivity to a molecule's three-dimensional structure and high spectral resolution allow for the direct analysis of complex reaction products. nih.gov This technique has been successfully applied to differentiate regioisomers resulting from chemical reactions. nih.gov

In addition to MRR, other advanced spectroscopic and spectrometric methods are being employed for isomeric differentiation. High-performance liquid chromatography (HPLC) is a well-established technique for separating geometric isomers. nih.gov For instance, a reverse-phase HPLC method has been developed for the separation of the E/Z isomers of acrivastine, which were then characterized by NMR, infrared spectroscopy, and mass spectrometry. nih.gov Furthermore, the combination of Direct Analysis in Real Time-Time-of-Flight (DART-ToF) mass spectrometry with in-source collision-induced dissociation (is-CID) and chemometric analysis has shown promise in differentiating positional isomers of novel psychoactive substances. nih.gov

The structural elucidation of butanamide derivatives and their isomers is also heavily reliant on techniques like ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. acs.orgzsmu.edu.uaresearchgate.netresearchgate.netrsc.org These methods provide detailed information about the molecular structure, conformation, and intermolecular interactions in the solid state. acs.orgresearchgate.net For example, the crystal structure of N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide revealed details about its molecular conformation and intermolecular interactions. researchgate.net

Future advancements in this area will likely involve the integration of multiple spectroscopic techniques and the use of computational chemistry to aid in the interpretation of complex spectra, leading to more confident and precise structural assignments of this compound and its isomers. nih.govresearchgate.netresearchgate.net

Integration of Machine Learning in Predictive Chemistry for Butanamide Derivatives

The intersection of machine learning and chemistry is rapidly advancing, offering powerful tools for predicting molecular properties and accelerating the discovery and development of new compounds. nih.govrsc.org For butanamide derivatives, machine learning models hold the potential to predict a wide range of properties, from physicochemical characteristics to biological activities.

Predictive chemistry encompasses several key areas where machine learning can make a significant impact: reaction deployment, reaction development, and reaction discovery. nih.gov Machine learning models can be trained on large datasets of chemical reactions to predict the outcomes of known reactions with new substrates, optimize reaction conditions for improved yield and efficiency, and even discover novel synthetic pathways. nih.gov

Several machine learning approaches are being developed for property prediction. For instance, the DeepDelta approach, a pairwise deep learning model, has been designed to predict property differences between two molecules, which is particularly useful for guiding molecular optimization in drug development. chemrxiv.orgresearchgate.net This method has shown superior performance compared to established models in predicting pharmacokinetic properties. chemrxiv.orgresearchgate.net Another tool, DerivaPredict, utilizes pretrained deep learning models to generate novel derivatives of natural products and predict their binding affinities to biological targets, as well as their ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. mdpi.com